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Benzaldehyde phenylhydrazone

Cat. No.: B8815247
M. Wt: 196.25 g/mol
InChI Key: JGOAZQAXRONCCI-UHFFFAOYSA-N
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Description

Contextual Overview of Phenylhydrazone Chemistry in Academia

Phenylhydrazones are a class of organic compounds characterized by the C=NNH-R group, where R is a phenyl group. They are typically formed by the condensation reaction of phenylhydrazine (B124118) with aldehydes or ketones. cymitquimica.comnih.gov This reaction is notable for its simplicity and the often crystalline nature of the products, which facilitates their purification and characterization. chemistryviews.org

In academia, phenylhydrazone chemistry is a significant field of study with wide-ranging applications. These compounds serve as crucial intermediates in various synthetic pathways, most notably in the Fischer indole (B1671886) synthesis, a method for preparing indoles, which are important structural motifs in many pharmaceuticals and dyes. wikipedia.orgbyjus.com The versatility of the hydrazone group allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Furthermore, phenylhydrazones and their derivatives are extensively investigated for their diverse biological activities. Research has shown that these compounds can exhibit properties such as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govnih.govresearchgate.net Their ability to chelate metal ions also makes them useful as analytical reagents for the detection and quantification of various metals.

The study of phenylhydrazones continues to be an active area of research, with ongoing efforts to synthesize novel derivatives, explore their reaction mechanisms, and evaluate their potential applications in medicinal chemistry, materials science, and analytical chemistry. whiterose.ac.ukamerican.edu

Historical Evolution of Research on Benzaldehyde (B42025) Phenylhydrazone

The history of benzaldehyde phenylhydrazone is intrinsically linked to the discovery of its parent reactant, phenylhydrazine. In 1875, Hermann Emil Fischer first synthesized and characterized phenylhydrazine. wikipedia.orgchemeurope.com This discovery proved to be a pivotal moment in organic chemistry. Fischer prepared it by the reduction of a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.orgchemeurope.com

Fischer quickly recognized the utility of phenylhydrazine as a reagent for reacting with carbonyl compounds. He used it to react with aldehydes and ketones, forming well-defined crystalline derivatives known as phenylhydrazones. nobelprize.orgwikipedia.org This was particularly significant for the study of sugars, which were often difficult to characterize due to their syrupy nature. The formation of crystalline osazones (a type of bis-phenylhydrazone) allowed for their isolation and identification, a breakthrough that was instrumental in Fischer's subsequent Nobel Prize-winning work on sugar and purine (B94841) syntheses. chemistryviews.orgnobelprize.orgnobelprize.org

The reaction between benzaldehyde and phenylhydrazine to form this compound was one of the foundational examples of this new class of reactions. Early research focused on the synthesis, crystallization, and characterization of these compounds. For instance, studies from the late 19th and early 20th centuries investigated the different forms and melting points of acetaldehyde (B116499) phenylhydrazone, a closely related compound, sparking interest in the solid-state structures of these molecules. acs.org

Over the decades, research evolved from simple characterization to exploring the reactivity of this compound. It became a key substrate in the development of the Fischer indole synthesis, discovered by Fischer in 1883, which remains a cornerstone of heterocyclic chemistry. byjus.com Later investigations in the mid-20th century delved into the kinetics and mechanisms of its formation and its behavior in various chemical reactions, such as oxidation. rsc.orgacs.org

Significance of this compound in Contemporary Organic Chemistry Research

In modern organic chemistry, this compound and its derivatives continue to be highly significant for several reasons.

Synthetic Utility:

Precursor for Heterocycles: It remains a fundamental building block for synthesizing a wide array of heterocyclic compounds. The most prominent application is still the Fischer indole synthesis, a robust and widely used method to create indole rings, which are core structures in numerous biologically active molecules and pharmaceuticals. wikipedia.orgbyjus.com

Intermediate in Multi-component Reactions: this compound is used in the synthesis of more complex molecules like formazans and spiro compounds through various reaction pathways. nih.govresearchgate.netresearchgate.net

Research Applications:

Reaction Mechanism Studies: The formation of this compound serves as a classic model reaction for studying the kinetics and mechanisms of condensation reactions. Its reactions, such as oxidative cleavage, are also subjects of mechanistic investigation. niscpr.res.in

Development of Analytical Reagents: The phenylhydrazone moiety can form stable complexes with metal ions. This property is exploited in the design of new analytical and colorimetric reagents for the detection of specific metals. sincerechemical.com

Medicinal and Materials Chemistry:

Pharmacological Scaffolds: Derivatives of this compound are a major focus in medicinal chemistry. By modifying the phenyl rings of the benzaldehyde or phenylhydrazine moieties, researchers have developed compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. nih.govnih.govnih.govscirp.org

Materials Science: The structural and electronic properties of phenylhydrazones make them interesting candidates for materials science applications, such as in the development of organic emitters for optoelectronics. whiterose.ac.uk

The enduring importance of this compound lies in its accessibility, the reliability of its formation, and the versatility of its chemical transformations, making it a valuable tool for both fundamental research and the development of new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B8815247 Benzaldehyde phenylhydrazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

N-(benzylideneamino)aniline

InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H

InChI Key

JGOAZQAXRONCCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzaldehyde Phenylhydrazone

Conventional Synthetic Routes and Their Mechanistic Considerations

The most traditional and widely employed method for synthesizing benzaldehyde (B42025) phenylhydrazone is the direct condensation reaction between benzaldehyde and phenylhydrazine (B124118). amazonaws.com This reaction is typically carried out by mixing the two reactants, often in a suitable solvent like ethanol (B145695). google.comsemanticscholar.org

The mechanism of this reaction is well-understood and generally proceeds in two main steps under acidic or neutral conditions. The first step involves the nucleophilic attack of the nitrogen atom of phenylhydrazine on the carbonyl carbon of benzaldehyde. This leads to the formation of an unstable carbinolamine or aminomethanol (B12090428) intermediate. rsc.org The second step is the acid-catalyzed dehydration (elimination of a water molecule) from the carbinolamine intermediate to form the final, stable benzaldehyde phenylhydrazone product with its characteristic carbon-nitrogen double bond (C=N). rsc.org

C₆H₅CHO + C₆H₅NHNH₂ → C₆H₅CH=NNHC₆H₅ + H₂O

Kinetic studies have revealed that the rate-determining step of the reaction is pH-dependent. At a pH below 5-6, the formation of the aminomethanol intermediate is the slower step, while at a pH above this range, the dehydration of the intermediate becomes rate-limiting. rsc.org The reaction is subject to catalysis by hydronium ions. rsc.org

Catalytic Approaches in this compound Synthesis

To enhance the efficiency, selectivity, and environmental friendliness of this compound synthesis, various catalytic systems have been explored. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, have been shown to effectively promote the formation of this compound. Organocatalysts, in particular, have garnered significant attention. Aniline (B41778) and its derivatives have been identified as effective catalysts for hydrazone formation, operating through a nucleophilic catalysis pathway. acs.org More recently, research has demonstrated that anthranilic acids and other aminobenzoic acids can act as superior water-soluble organocatalysts, significantly accelerating the reaction rate at neutral pH compared to aniline. nih.govresearchgate.netsci-hub.se For instance, 5-methoxyanthranilic acid has been shown to provide a more than six-fold increase in the second-order rate constant compared to aniline at a 1 mM concentration. nih.gov Other effective homogeneous organocatalysts include 2-aminophenols and 2-(aminomethyl)benzimidazoles. acs.org

Soluble metal complexes have also been utilized. For example, copper(II) acetate (B1210297) has been used in the synthesis of copper(II) complexes of this compound derivatives in an ethanolic solution, where the initial formation of the hydrazone is a key step. iiste.org

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. Several solid acid catalysts have been successfully employed for the synthesis of this compound. These include:

MgO Nanoparticles: Magnesium oxide nanoparticles have been used as a green and efficient heterogeneous catalyst for the condensation of benzaldehydes and phenylhydrazine under solvent-free conditions. researchgate.net

Nanostructured Diphosphate (B83284) Na₂CaP₂O₇: This nanostructured diphosphate has proven to be an effective and reusable catalyst for the synthesis of phenylhydrazone derivatives in the absence of a solvent. iiste.org

FeCl₃/SiO₂ Nanoparticles: Silica-supported ferric chloride nanoparticles have been used as a robust and efficient heterogeneous catalyst in related multi-component reactions involving the in situ formation of hydrazones. researchgate.net

The use of these solid catalysts often allows for milder reaction conditions and simplified work-up procedures.

Green Chemistry Principles in Catalytic Synthesis

The development of catalytic methods for this compound synthesis aligns with the principles of green chemistry, which aim to reduce waste and energy consumption. The use of heterogeneous catalysts is particularly advantageous in this regard, as they can be easily recovered and reused, minimizing catalyst waste. iiste.org Furthermore, many of these catalytic systems enable the use of solvent-free conditions or more environmentally benign solvents like water or ethanol, reducing the reliance on volatile organic compounds. acs.orgresearchgate.net For example, the synthesis of pyrazole (B372694) derivatives from benzaldehyde and phenylhydrazine has been achieved using a reusable palladium(II) complex in water under ultrasonic irradiation, showcasing a green approach. acs.org

Solvent-Free and Green Synthetic Protocols

In line with green chemistry principles, significant effort has been directed towards developing solvent-free synthetic protocols for this compound. These methods not only reduce environmental impact but can also lead to higher yields and shorter reaction times.

One common approach involves the simple grinding of benzaldehyde and phenylhydrazine together at room temperature, sometimes with a catalytic amount of a solid acid. arabjchem.org Another technique involves performing the reaction under pressure reduction (vacuum) without any solvent or catalyst, which facilitates the removal of the water byproduct and drives the reaction to completion. mdpi.com

The use of heterogeneous catalysts such as MgO nanoparticles and nanostructured diphosphate Na₂CaP₂O₇ has been shown to be highly effective under solvent-free conditions, often requiring only gentle heating. iiste.orgresearchgate.net These methods offer a clean, efficient, and environmentally friendly alternative to traditional solvent-based syntheses.

Optimization of Reaction Conditions for Enhanced Synthesis

To maximize the yield and efficiency of this compound synthesis, the optimization of reaction conditions is crucial. Key parameters that are often investigated include the choice of catalyst, catalyst loading, temperature, and reaction time.

A study utilizing MgO nanoparticles as a heterogeneous catalyst for the reaction of benzaldehyde and phenylhydrazine under solvent-free conditions demonstrated the impact of these parameters. researchgate.net The following table summarizes the optimization of the reaction temperature and catalyst amount.

EntryCatalyst Amount (g)Temperature (°C)Time (min)Yield (%)
10.02Room Temperature12038
20.02409055
30.02606078
40.02803095
50.021003095
60.01803085
70.03803095

As the data indicates, increasing the temperature from room temperature to 80°C significantly enhanced the reaction yield and reduced the reaction time. A catalyst loading of 0.02 g was found to be optimal, providing a 95% yield in just 30 minutes at 80°C. researchgate.net Further increasing the temperature or catalyst amount did not lead to a significant improvement in the yield. This systematic optimization highlights the importance of fine-tuning reaction conditions to achieve an efficient and high-yielding synthesis of this compound.

Reactivity and Mechanistic Investigations of Benzaldehyde Phenylhydrazone

Cyclization Reactions Involving Benzaldehyde (B42025) Phenylhydrazone

Cyclization reactions of benzaldehyde phenylhydrazone are fundamental in the synthesis of various heterocyclic compounds, which are scaffolds of significant importance in medicinal chemistry and materials science.

Fischer Indole (B1671886) Synthesis and Related Rearrangements

The Fischer indole synthesis is a classic and widely utilized method for the preparation of indoles. byjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, such as this compound. byjus.comwikipedia.org The process is typically initiated by heating the phenylhydrazone in the presence of a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride, aluminum chloride). wikipedia.orgtestbook.com

The mechanism of the Fischer indole synthesis has been extensively studied. byjus.com It commences with the tautomerization of the protonated phenylhydrazone to its enamine form. wikipedia.orgname-reaction.com This is followed by a crucial acs.orgacs.org-sigmatropic rearrangement, which leads to the cleavage of the N-N bond and the formation of a diimine intermediate. byjus.comwikipedia.org Subsequent intramolecular cyclization and elimination of ammonia (B1221849) result in the formation of the aromatic indole ring. wikipedia.orgname-reaction.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine (B124118) is incorporated into the final indole product. wikipedia.org

While the traditional Fischer indole synthesis often requires high temperatures, thermal cyclization in the absence of an acid catalyst has also been investigated. cdnsciencepub.com However, in the case of acetaldehyde (B116499) phenylhydrazone, this method did not yield indole but rather aniline (B41778) and N-ethylaniline. cdnsciencepub.com

Pyrazole (B372694) and Other Heterocyclic Annulations

This compound is a key building block for the synthesis of pyrazoles and other nitrogen-containing heterocycles. Pyrazoles can be synthesized through various multicomponent reactions involving this compound or its precursors. For instance, a one-pot synthesis of bis-pyrazol-5-ols can be achieved through the condensation of phenylhydrazine, ethyl acetoacetate, and benzaldehyde. researchgate.net Microwave-assisted synthesis has also been employed to create novel pyrazole derivatives from substituted benzaldehydes and phenylhydrazine. dergipark.org.tr

The Vilsmeier-Haack reaction of ketone phenylhydrazones is a common method for preparing pyrazole-4-carbaldehydes. researchgate.net Additionally, 3,5-diarylpyrazoles can be synthesized by reacting aryl aldehyde hydrazones with substituted acetophenones in the presence of a catalytic system. acs.org The reaction of (arylazo)alkenes, derived from the oxidation of phenylhydrazones, with copper(II) chloride can lead to the formation of N-(α-chlorobenzylidene)-N'-arylhydrazines, which are precursors for other heterocyclic systems. cdnsciencepub.com

Furthermore, the oxidation of aldehyde arylhydrazones with lead tetra-acetate can generate nitrilimines. rsc.org These 1,3-dipolar species can be trapped with dipolarophiles like acrylonitrile (B1666552) to form pyrazole derivatives. rsc.org

Condensation and Addition Reactions of the Azomethine Moiety

The carbon-nitrogen double bond in this compound is susceptible to both condensation and addition reactions, providing pathways to a variety of functionalized molecules.

Nucleophilic Addition Reactions

The formation of this compound itself is a nucleophilic addition reaction between phenylhydrazine and benzaldehyde. smolecule.comshaalaa.com The lone pair of electrons on the nitrogen atom of phenylhydrazine attacks the electrophilic carbonyl carbon of benzaldehyde, forming a carbinolamine intermediate which then dehydrates to yield the hydrazone. smolecule.comtutorchase.com The kinetics of this reaction are pH-dependent, with the rate-determining step being the nucleophilic attack under slightly acidic conditions and the dehydration of the intermediate under neutral and basic conditions. acs.orgscite.airsc.org

Benzaldehyde phenylhydrazones can also act as C-nucleophiles. In the presence of trifluoroacetic acid, they can react with quinoxalin-2-one to yield products of nucleophilic hydrogen substitution. aip.org

Cycloaddition Reactions

This compound can participate in cycloaddition reactions. For instance, the lead tetraacetate oxidation of 1-aminotriazolo[4,5-c]pyridine in the presence of this compound generates a 1,3-dipolar cycloadduct. oup.com This reaction proceeds through the in-situ formation of a hetaryne, which is then trapped by the diphenylnitrilimine generated from the oxidation of this compound. oup.com

Oxidation and Reduction Pathways

The oxidation and reduction of this compound lead to a variety of products, depending on the reagents and reaction conditions employed.

Oxidation:

The oxidation of this compound has been studied using various oxidizing agents. With thallium(III) acetate (B1210297), the major product is the cis-monohydrazone of benzil. niscpr.res.in The reaction is accelerated by electron-releasing substituents in the benzaldehyde moiety and retarded by electron-withdrawing groups. niscpr.res.in Oxidation with lead tetra-acetate can lead to the formation of α-phenylazobenzyl acetate and diacylhydrazines. rsc.org This oxidation can also generate nitrilimines, which can be trapped in cycloaddition reactions. rsc.org

Perphthalic acid oxidation of this compound yields benzylazoxybenzene. rsc.org Autoxidation of benzaldehyde phenylhydrazones has also been investigated. acs.org Furthermore, oxidative deprotection of this compound using reagents like quinolinium fluorochromate can regenerate the parent benzaldehyde. researchgate.net

Reduction:

The reduction of the C=N bond in this compound can be achieved using various reducing agents. Magnesium in methanol (B129727) is an effective system for the reduction of phenylhydrazones. researchgate.net Lithium aluminum hydride is a strong reducing agent that can reduce the carbonyl group of the parent aldehyde to an alcohol. doubtnut.com Similarly, the Wolff-Kishner reduction, which involves hydrazine (B178648) and a strong base in a high-boiling solvent, and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) can reduce the carbonyl group to a methylene (B1212753) group. doubtnut.com The reduction of the product from perphthalic acid oxidation with lithium aluminum hydride regenerates this compound in excellent yield. rsc.org

Table of Reaction Conditions and Products

Reaction TypeReagentsKey Intermediates/Products
Fischer Indole SynthesisAcid catalyst (Brønsted or Lewis)Enamine, Diimine, Indole
Pyrazole SynthesisEthyl acetoacetate, PhenylhydrazineBis-pyrazol-5-ols
Pyrazole SynthesisSubstituted acetophenones, cat. I₂/HCl3,5-Diarylpyrazoles
Nucleophilic AdditionPhenylhydrazine, BenzaldehydeCarbinolamine, this compound
CycloadditionLead tetraacetate, 1-aminotriazolo[4,5-c]pyridineDiphenylnitrilimine, Cycloadduct
OxidationThallium(III) acetatecis-Monohydrazone of benzil
OxidationLead tetra-acetateα-Phenylazobenzyl acetate, Diacylhydrazines, Nitrilimines
OxidationPerphthalic acidBenzylazoxybenzene
ReductionMagnesium/MethanolReduced hydrazone
Reduction (Parent Aldehyde)LiAlH₄Benzyl (B1604629) alcohol
Reduction (Parent Aldehyde)Zn(Hg)/conc. HCl (Clemmensen)Toluene
Reduction (Parent Aldehyde)NH₂NH₂/Glycol/Δ (Wolff-Kishner)Toluene

Role as a Synthetic Intermediate in Complex Molecule Construction

This compound is a versatile and pivotal intermediate in organic synthesis, serving as a foundational building block for a variety of complex heterocyclic molecules. Its utility stems from the reactive C=N imine bond and the adjacent N-N single bond, which can participate in a wide range of cyclization and multicomponent reactions.

One of the most prominent applications of this compound is in the Fischer indole synthesis . This celebrated reaction, discovered by Emil Fischer in 1883, transforms phenylhydrazones into indoles under acidic conditions. wikipedia.orgnumberanalytics.combyjus.com The process involves the reaction of a phenylhydrazine with an aldehyde or ketone to form the phenylhydrazone intermediate. numberanalytics.combyjus.com This intermediate, when heated in the presence of an acid catalyst (such as HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂), undergoes a complex rearrangement to yield the indole nucleus. wikipedia.orgbyjus.com This method is not only of historical significance but remains a cornerstone for synthesizing indole derivatives, which are prevalent in pharmaceuticals, including the triptan class of antimigraine drugs. wikipedia.orgnumberanalytics.com

Beyond indoles, this compound is a precursor for numerous other heterocyclic systems. It is widely used in the synthesis of pyrazoles and pyrazolines . researchgate.netresearchgate.net For instance, pyrazolines can be synthesized by reacting α,β-unsaturated ketones with phenylhydrazine, where the initially formed hydrazone undergoes cyclization. researchgate.net Similarly, it participates in reactions to form cinnolines , another class of nitrogen-containing heterocycles. nih.gov The synthesis of cinnolines can proceed through the intramolecular cyclization of N-phenylhydrazones. nih.gov

This compound is also a key reactant in the synthesis of formazans . These brightly colored compounds are formed through the reaction of this compound with diazonium salts. reddit.comijsrst.com The hydrazone part of the molecule attacks the phenyldiazonium chloride, leading to an intermediate azo compound that ultimately forms the 1,3,5-triphenylformazane structure after a 1,3-dipolar cycloaddition and loss of a nitrogen molecule. reddit.com

Furthermore, the reactivity of this compound is harnessed in multicomponent reactions (MCRs) , which are highly efficient processes that combine three or more reactants in a single step to create complex molecules. frontiersin.orgrsc.org Benzaldehyde and phenylhydrazine are common starting materials in MCRs for the synthesis of therapeutically relevant scaffolds like dihydropyrano[2,3-c]pyrazoles. researchgate.netfrontiersin.org These reactions are valued for their atom economy and ability to generate diverse molecular libraries for drug discovery. rsc.org The Vilsmeier-Haack reaction can also be applied to this compound to introduce a formyl group, yielding derivatives that serve as building blocks for even more complex structures. psu.edu

The following table summarizes the role of this compound as a key intermediate in the synthesis of various complex molecules.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of reactions involving this compound. These theoretical studies provide deep insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern product formation.

The mechanism of the Fischer indole synthesis has been a subject of extensive computational investigation. researchgate.net The accepted mechanism, first proposed by Robinson and later refined, involves several key steps that have been modeled computationally. wikipedia.orgmdpi.com

Tautomerization : The reaction begins with the acid-catalyzed tautomerization of the phenylhydrazone to its more reactive enamine (or 'ene-hydrazine') tautomer. numberanalytics.combyjus.commdpi.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : This is often the crucial, rate-determining step. mdpi.com The protonated enamine undergoes an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond. byjus.commdpi.com

Cyclization and Aromatization : The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amine onto the imine carbon to form a five-membered ring (an aminoindoline). byjus.com Finally, the elimination of an ammonia molecule under acid catalysis leads to the formation of the stable, aromatic indole ring. wikipedia.orgbyjus.com

Theoretical evaluations of this pathway have helped to clarify the energetics of the intermediates and transition states, supporting the proposed mechanism. researchgate.net

DFT calculations have also been employed to investigate the structural properties of this compound itself. Studies using the B3LYP method with the 6-311+G(d,p) basis set have optimized the geometry of substituted benzaldehyde phenylhydrazones. researchgate.net The calculated geometrical parameters, such as bond lengths and angles, show excellent agreement with experimental data obtained from Single Crystal X-ray Diffraction (SCXRD), validating the accuracy of the computational models. researchgate.net

Furthermore, computational studies have been used to compare the reactivity of different hydrazone derivatives. For example, DFT B3LYP/6-311++G(d,p) calculations were used to study the ring-chain isomerism of semicarbazones, which are structurally related to hydrazones. sciforum.net These studies revealed that the cyclization of benzaldehyde 2-alkylsemicarbazone is thermodynamically and kinetically less favorable compared to the cyclization of semicarbazones derived from aliphatic aldehydes, providing a theoretical explanation for experimentally observed differences in reactivity. sciforum.net

The kinetics of the formation of this compound from benzaldehyde and phenylhydrazine have also been studied. acs.orgrsc.org These investigations show a two-step mechanism: a rapid, reversible formation of an aminomethanol (B12090428) intermediate, followed by a slower, acid-catalyzed dehydration step to form the final hydrazone product. rsc.org The rate-determining step shifts from dehydration at higher pH to the initial formation of the intermediate at lower pH. rsc.org

The table below summarizes key findings from computational and kinetic studies on this compound and its reactions.

Structural and Conformational Analysis of Benzaldehyde Phenylhydrazone

X-ray Crystallographic Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. csic.esineos.ac.ru Studies on benzaldehyde (B42025) phenylhydrazone and its derivatives have provided critical insights into their molecular geometry, conformation, and the non-covalent interactions that govern their crystal packing. For instance, the crystal structure of the parent compound has been reported in the Cambridge Structural Database (CSD), providing a foundational reference for its structural analysis. scite.ai

Table 1: Crystallographic Data for a Benzaldehyde Phenylhydrazone Derivative
Parameter(E)-1-(2,3-dichlorobenzylidene)-2-phenylhydrazine derpharmachemica.com
Empirical FormulaC13H10Cl2N2
Crystal SystemOrthorhombic
Space GroupPcab
a (Å)8.030(6)
b (Å)13.179(10)
c (Å)28.996(4)
Z (Molecules per unit cell)8
Key InteractionsC—H...Cl, C—H...π, π-π interactions

The C=N double bond in this compound allows for the existence of E (entgegen) and Z (zusammen) geometric isomers. X-ray crystallographic studies consistently show that this compound and its simple derivatives adopt the more stable E configuration in the solid state. derpharmachemica.comresearchgate.netmdpi.com This configuration is characterized by the phenyl group attached to the nitrogen and the hydrogen atom of the imine carbon being on opposite sides of the C=N double bond.

Molecular Packing and Intermolecular Interactions

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

While X-ray crystallography reveals the static structure in the solid state, NMR spectroscopy provides invaluable information about the molecular structure, conformation, and dynamics in solution. biorxiv.org

Two-dimensional (2D) NMR techniques are powerful tools for elucidating molecular structure and stereochemistry. mespune.in Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly crucial as they detect through-space interactions between protons that are close to each other, typically within 5 Å. youtube.comlibretexts.org This allows for the determination of relative stereochemistry, such as confirming the E or Z configuration around a double bond. youtube.com For this compound, a NOESY experiment would be expected to show correlations between the imine proton (N=CH) and the ortho-protons of the benzaldehyde ring, which helps to confirm the conformation around the C-C single bond connecting the imine carbon to the phenyl ring. The absence or presence of specific cross-peaks can distinguish between different isomers and conformers in solution. researchgate.net These techniques are essential for confirming that the preferred solid-state conformation, often the E-isomer, is also maintained in solution. researchgate.netnih.gov

Molecules in solution are not static; they undergo dynamic processes such as bond rotations. dcu.ie Variable-temperature (VT) NMR spectroscopy is a technique used to study these conformational dynamics. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the rate of a dynamic process (like rotation around a single bond) is fast on the NMR timescale, an averaged signal is observed. As the temperature is lowered, the exchange rate slows down, causing the signals to broaden and eventually separate into distinct signals for each conformer at the coalescence temperature. d-nb.info This allows for the calculation of the energy barrier (activation free energy, ΔG‡) for the dynamic process. researchgate.net For a molecule like this compound, VT-NMR could be used to study the rotational barrier around the N-N and N-C single bonds, providing quantitative data on its conformational flexibility in solution.

2D NMR Techniques (NOESY, ROESY) for Stereochemical Assignment

Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization and Tautomerism

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. science.gov The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making this technique excellent for molecular identification and structural analysis. researchgate.netindexcopernicus.com

FT-IR and FT-Raman spectra of this compound have been recorded and analyzed, often supported by density functional theory (DFT) calculations to assign the observed vibrational bands. researchgate.netmjcce.org.mk Key vibrational modes include the N-H stretching, C=N stretching, N-N stretching, and various vibrations associated with the phenyl rings. The C=N stretching vibration is a particularly important diagnostic peak for the hydrazone group. The decrease in certain bond lengths, like the C-N bond, as determined by optimized geometry calculations, suggests electron delocalization across the molecule, which is confirmed by vibrational analysis. researchgate.net

Vibrational spectroscopy is also a sensitive tool for investigating tautomerism. Hydrazones can potentially exist in equilibrium with their azo tautomers. However, experimental and theoretical studies on similar acylhydrazones show that the hydrazone tautomer is typically the more stable form. conicet.gov.armdpi.com The IR and Raman spectra are generally well-explained by the presence of the hydrazone tautomer alone. conicet.gov.ar The positions of characteristic bands, such as the N-H stretch and the absence of strong N=N stretching bands, support the predominance of the hydrazone form under normal conditions. mdpi.comrsc.org

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds
Vibrational AssignmentTechniqueObserved Frequency (cm⁻¹)Reference
C=O Stretch (Acylhydrazone)FT-IR1697 internationaljournalcorner.com
C=O Stretch (Acylhydrazone)FT-Raman1709 internationaljournalcorner.com
C=N StretchIR1607 rsc.org
N-H StretchIR3308 rsc.org
C-H Stretch (CHO group of Benzaldehyde)FT-Raman2858 - 2912 niscpr.res.in
C=O Stretch (Benzaldehyde)FT-IR1698 - 1708 niscpr.res.in

Electron Diffraction and Microwave Spectroscopy for Gas-Phase Structure

A thorough review of scientific literature reveals a notable absence of dedicated experimental studies on the gas-phase structure of this compound using electron diffraction or microwave spectroscopy. These techniques are principal methods for determining the precise geometry of molecules in the gaseous state, free from the intermolecular forces present in the solid phase. wikipedia.orgosti.gov

Gas electron diffraction (GED) involves scattering a beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern to determine bond lengths, angles, and torsional angles of a molecule. wikipedia.org Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, which provides information about its rotational constants, from which a detailed molecular structure can be derived. scite.ai

While extensive research exists on the solid-state structure of this compound and its derivatives using X-ray crystallography, this data does not directly translate to the gas-phase conformation. oup.comresearchgate.netconicet.gov.ar Computational chemistry, employing methods like Density Functional Theory (DFT), has also been used to predict the molecule's geometry and conformational stability in the gas phase. acs.orgresearchgate.net However, these theoretical models await experimental verification through techniques like electron diffraction or microwave spectroscopy.

The lack of such experimental gas-phase data for this compound means that definitive values for its bond lengths, bond angles, and dihedral angles in an isolated, unperturbed state have not been published. Consequently, no research findings or data tables from these specific analytical methods can be presented.

Theoretical and Computational Studies on Benzaldehyde Phenylhydrazone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a popular and reliable computational method for investigating the molecular properties of compounds like Benzaldehyde (B42025) phenylhydrazone. scirp.org DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to accurately predict the equilibrium geometry, electronic characteristics, and vibrational frequencies of the molecule. researchgate.netresearchgate.net These quantum chemical calculations are considered highly reliable for assessing a number of molecular properties and for their accuracy in evaluating the structural features and energies of molecules. researchgate.net Studies have utilized various basis sets, such as 6-311++G(d,p) and 6-311+G(2d,p), to achieve well-converged and accurate results for the molecule's properties. researchgate.netnih.govaip.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical stability and reactivity of a molecule. researchgate.netscispace.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter; a larger energy gap implies higher kinetic stability and lower chemical reactivity. ijraset.comepstem.net

Theoretical calculations have determined the energies of these frontier orbitals for Benzaldehyde phenylhydrazone. The HOMO is typically localized over the phenylhydrazine (B124118) moiety, while the LUMO is often distributed across the C=N bridge and the benzaldehyde phenyl ring, indicating the pathway for intramolecular charge transfer (ICT). researchgate.netmdpi.com The energy gap is a crucial factor in determining the reactivity of the compound. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for this compound

Computational Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
B3LYP/6-311++G(d,p) -6.190 -1.863 4.327 researchgate.net
B3LYP/6-311++G(d,p) - - 4.465 researchgate.net

This table presents data from various DFT calculations. The exact values can differ based on the specific functional and basis set used in the computation.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule, allowing for the identification of electron-rich and electron-poor regions. libretexts.orgcu.edu.eg These maps are invaluable for predicting how molecules will interact with each other. libretexts.org In an MEP map, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are typically colored red. ijraset.com Conversely, regions of positive electrostatic potential, indicating repulsion of a proton by the atomic nuclei, are colored blue and are prone to nucleophilic attack. ijraset.com

For this compound and related structures, MEP analysis reveals that the most negative potential is concentrated around the nitrogen atoms of the hydrazone linkage, identifying them as key sites for electrophilic interactions. ijraset.com The hydrogen atoms, particularly those on the phenyl rings and the N-H group, exhibit positive potential. ijraset.com

Mulliken population analysis is a computational method used to assign a partial charge to each atom in a molecule, providing a quantitative measure of the electron distribution. openaccesspub.orgresearchgate.net This analysis complements MEP maps by providing specific numerical values that describe how electrons are shared between atoms. researchgate.net In this compound, Mulliken charge analysis highlights the electronegativity of the nitrogen atoms, which carry a negative charge, while the adjacent carbon and hydrogen atoms show positive charges, influencing the molecule's dipole moment and polarizability. researchgate.netopenaccesspub.org

Molecular Orbitals and Frontier Orbital Analysis

Conformational Energy Landscapes and Isomerism Stability

This compound can exist in different spatial arrangements, known as conformers and isomers. Computational studies are essential for mapping the conformational energy landscape and determining the relative stability of these different forms. The molecule primarily exists as an E-isomer, which has been found to be more stable than the corresponding Z-isomer. researchgate.net This preference is due to reduced steric hindrance in the E configuration.

DFT calculations are used to explore the conformational landscape by systematically rotating key dihedral angles and calculating the total energy of each resulting conformer. mdpi.com For related hydrazone structures, studies have identified the most stable conformers by comparing the calculated energies and thermodynamic parameters of numerous potential structures. mdpi.comnih.gov For instance, theoretical analysis of similar compounds has shown that substitutions on the molecule can significantly alter the preferred conformation, with energy differences between stable and less stable forms often calculated to be a few kcal/mol. nih.gov The most stable geometry of this compound is found to be nearly planar, which facilitates π-electron delocalization across the molecule. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry, particularly DFT, serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules. doi.org Theoretical calculations of vibrational frequencies (FT-IR and Raman) for this compound have been performed using methods like B3LYP. researchgate.net The calculated vibrational spectra often show good agreement with experimental data, aiding in the definitive assignment of complex vibrational modes, such as C-H stretches, C=N stretching, and N-N stretching. researchgate.netresearchgate.netopenaccesspub.org

Furthermore, the electronic properties derived from DFT, such as the HOMO-LUMO energy gap, are used to predict electronic transitions. epstem.net The absorption bands observed in the UV-Vis spectrum can be correlated with electron excitations from the HOMO to the LUMO and other low-lying unoccupied orbitals. researchgate.net This allows for a detailed understanding of the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational stability of molecules over time. mdpi.com These simulations are particularly useful for understanding how a molecule like this compound behaves in a solution or when interacting with a biological target, such as an enzyme. thieme-connect.dechula.ac.th

In a typical MD simulation, the system's trajectory is followed for a specific duration (e.g., 20 to 50 ns), and key parameters like the Root Mean Square Deviation (RMSD), hydrogen bond distances, and potential energy are monitored. thieme-connect.dechula.ac.thnih.gov For hydrazone compounds, MD simulations have been used to confirm that the molecule maintains a stable conformation and binding mode when complexed with a receptor, indicating that the computationally predicted interactions are stable over time. mdpi.comchula.ac.th

Computational Approaches to Reaction Pathway Elucidation

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. frontiersin.orgnih.gov The formation of this compound involves the condensation reaction between benzaldehyde and phenylhydrazine, where a C=O bond is broken and a C=N bond is formed. researchgate.net

Theoretical studies have mapped out the reaction pathway for this type of hydrazone formation. chemrxiv.org The mechanism is generally understood to be a two-step process:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. chemrxiv.orgscilit.com DFT calculations can model the transition state for this step, determining its energy barrier. nih.gov

Dehydration: The initial addition product, a carbinolamine intermediate, then undergoes dehydration (loss of a water molecule) to form the final, stable C=N double bond of the hydrazone.

Computational studies characterize the structures and energies of the reactants, intermediates, transition states, and products along the reaction coordinate. frontiersin.orgnih.gov This provides a detailed picture of the reaction's energetics and helps identify the rate-determining step, which for this reaction is often the initial nucleophilic attack under mildly acidic conditions. chemrxiv.org

Applications of Benzaldehyde Phenylhydrazone in Chemical Sciences

Precursor for Organic Transformations and Synthesis of Fine Chemicals

Benzaldehyde (B42025) phenylhydrazone serves as a crucial starting material for the synthesis of a wide array of organic molecules, particularly nitrogen-containing heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures, making it an indispensable tool for organic chemists.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Pyrazoles, Benzimidazoles)

The structural framework of benzaldehyde phenylhydrazone is ideally suited for cyclization reactions, leading to the formation of various heterocyclic systems. nih.gov These heterocycles are of immense importance in medicinal chemistry and drug discovery due to their diverse biological activities. nih.gov

Indoles: The Fischer indole (B1671886) synthesis is a classic and widely used method for preparing indoles, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comjk-sci.comwikipedia.org this compound, formed from the condensation of benzaldehyde and phenylhydrazine, is a key intermediate in this process. byjus.comnumberanalytics.comresearchgate.net The reaction proceeds through a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement of the protonated phenylhydrazone, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring system. byjus.comwikipedia.org This method is a cornerstone in the synthesis of numerous indole derivatives. numberanalytics.com

Pyrazoles: Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be efficiently synthesized using this compound as a precursor. One common approach involves the [3+2] cycloaddition reaction of nitrilimines, generated in situ from the oxidation of this compound, with suitable dipolarophiles like acrylonitrile (B1666552). rsc.org This method provides a regioselective route to substituted pyrazoles. rsc.org Additionally, multicomponent reactions involving benzaldehyde, phenylhydrazine, and other reagents under various catalytic conditions, including microwave irradiation and the use of ionic liquids, have been developed for the synthesis of diverse pyrazole (B372694) derivatives. dergipark.org.trresearchgate.netrsc.org For instance, a one-pot synthesis of bis-pyrazol-5-ols has been achieved through the condensation of phenylhydrazine, ethyl acetoacetate, and benzaldehyde. researchgate.net

Benzimidazoles: this compound derivatives are also instrumental in the synthesis of benzimidazoles. A series of benzimidazole (B57391) phenylhydrazone derivatives have been synthesized by condensing substituted benzimidazole aldehydes with various phenylhydrazines. mdpi.com Another synthetic route involves the reaction of o-phenylenediamine (B120857) with benzaldehyde derivatives, catalyzed by agents like pentafluorophenylammonium triflate (PFPAT), to produce 2-substituted benzimidazoles in excellent yields. samipubco.com

Derivatization for New Synthetic Pathways

The reactivity of the this compound scaffold allows for its derivatization to open up new synthetic avenues. For example, the reaction of this compound with substituted aromatic and heteroaromatic amines can lead to the formation of formazan (B1609692) derivatives. ijsrst.com These formazans are intensely colored compounds with applications as dyes and indicators. ijsrst.com Furthermore, the oxidation of this compound with lead tetraacetate can generate nitrilimines, which are versatile 1,3-dipolar species that can be trapped with various dipolarophiles to synthesize a range of heterocyclic compounds. rsc.org The development of such derivatization strategies continually expands the synthetic utility of this compound.

Role in Materials Science and Polymer Chemistry

Beyond its use in fine chemical synthesis, this compound and its derivatives exhibit properties that make them valuable in the realm of materials science and polymer chemistry.

Development of Organic Dyes and Pigments

Hydrazone-based compounds, including derivatives of this compound, are known to possess chromophoric properties. dergipark.org.tr The extended conjugation within the molecule, coupled with the presence of the azomethine group, contributes to their color. researchgate.net Formazan dyes, which can be synthesized from this compound, are a class of intensely colored compounds. ijsrst.comasianpubs.org The metal complexes of certain formazans have been explored as dyestuffs and pigments. asianpubs.org Hydrazone pigments, in general, are formed through a diazotization and coupling reaction sequence and are utilized in various dyeing applications. dergipark.org.trresearchgate.net

Monomer in Polymer Synthesis

The presence of reactive functional groups in this compound and its derivatives allows for their potential use as monomers in polymerization reactions. While specific examples of large-scale polymerization of this compound itself are not extensively documented in the provided search results, the fundamental reactivity of the hydrazone moiety suggests its capability to be incorporated into polymer chains. Hydrazone derivatives have been studied in the context of polymer science, particularly for applications in nonlinear optics where they are incorporated into polymer matrices like PMMA. acs.org

Components in Liquid Crystalline Systems

Hydrazone derivatives have been investigated for their potential to form liquid crystalline phases. The rigid core structure provided by the aromatic rings and the C=N-NH linkage can contribute to the mesomorphic behavior required for liquid crystal formation. Substituted aroylhydrazone-based polycatenars have been shown to exhibit liquid crystalline self-assembly, indicating that the hydrazone moiety can be a key component in the design of new liquid crystalline materials. acs.org The ability to tune the molecular structure of these hydrazone-based molecules allows for the control of their liquid crystalline properties.

Application in Molecular Switches and Sensors (Non-Biological)

The structural properties of hydrazones, including this compound, make them suitable candidates for the development of molecular switches and sensors. researchgate.netnih.gov The reversible nature of the hydrazone bond is a key feature that can be exploited in dynamic chemical systems. researchgate.net Phenylhydrazone derivatives have been investigated for their fluorescent properties, which can be modulated by external stimuli, forming the basis for sensory applications. rsc.orgrsc.org

The fluorescence of phenylhydrazone compounds is highly sensitive to their chemical environment and molecular structure, particularly the presence of electron-donating or electron-withdrawing substituents. rsc.orgrsc.org For instance, the incorporation of electron-donating groups like methoxy (B1213986) (–OCH₃) can enhance fluorescence, while electron-withdrawing groups such as nitro (–NO₂) can quench it entirely. rsc.orgrsc.org This tunable fluorescence allows for the rational design of sensors. These molecules can act as selective fluorescent sensors for detecting substances like acid vapors and environmental pollutants. rsc.org Their ability to interact selectively with specific functional groups makes them valuable in analytical chemistry. rsc.org

Research has demonstrated the versatility of fluorescent hydrazone derivatives in materials science and optoelectronics, where they can serve as active components in advanced polymer-based electronic devices and light-emitting diodes. rsc.org The development of these materials relies on understanding the relationship between the molecular structure of the phenylhydrazone and its photophysical properties. rsc.orgrsc.org

Coordination Chemistry: this compound as a Ligand

This compound and its derivatives are widely used as ligands in coordination chemistry. guidechem.comiiste.org A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The hydrazone group (-C=N-NH-) possesses donor atoms, typically nitrogen and, in substituted derivatives, oxygen or sulfur, which can chelate with metal ions. amazonaws.commdpi.com

Hydrazones can act as neutral or deprotonated ligands. Upon deprotonation of the N-H proton, a hydrazonido ligand is formed, which can coordinate to a metal center. nih.gov Depending on the substituents on the benzaldehyde or phenylhydrazine rings, the ligand can exhibit different coordination modes. For example, the presence of a hydroxyl group (e.g., in salicylaldehyde (B1680747) phenylhydrazone) allows for additional coordination through the oxygen atom, making the ligand multidentate. nih.gov This flexibility allows this compound-type ligands to form stable complexes with a variety of transition metals. scirp.org The coordination often involves the azomethine nitrogen atom, and the specific geometry of the resulting complex is influenced by the metal ion and the ligand's structure. iiste.orgmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent.

Synthesis: A common method involves dissolving this compound (or its derivative) and a metal salt, such as a metal chloride or acetate (B1210297), in an alcoholic solvent like ethanol (B145695) or methanol (B129727). amazonaws.comderpharmachemica.com The mixture is then stirred, often at room temperature or under reflux, for several hours. iiste.orgderpharmachemica.com The resulting metal complex, which may precipitate out of the solution upon cooling, can then be filtered, washed, and dried. iiste.orgderpharmachemica.com For example, Cu(II) complexes have been synthesized by reacting the ligand with copper(II) acetate in hot methanol. derpharmachemica.com

Characterization: A suite of analytical techniques is employed to determine the structure and properties of the synthesized metal complexes.

Spectroscopic Methods:

FTIR (Fourier-transform infrared) spectroscopy is used to identify the coordination sites of the ligand. A key indicator of coordination is the shift in the vibrational frequency of the azomethine (C=N) group upon complexation with the metal ion. iiste.org The appearance of new bands in the low-frequency region can be attributed to the formation of metal-nitrogen (M-N) bonds. iiste.org

UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps in proposing its geometry. amazonaws.com

NMR (Nuclear Magnetic Resonance) spectroscopy (¹H and ¹³C) is used to elucidate the structure of the ligands and can also provide insights into the complex's structure in solution. iiste.orgderpharmachemica.com

Other Techniques:

Elemental Analysis is performed to confirm the empirical formula and stoichiometry of the complex. iiste.orgamazonaws.com

Magnetic Susceptibility and Molar Conductance Measurements help in determining the geometry of the complex and whether it is an electrolyte. amazonaws.com

Single-Crystal X-ray Diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govrsc.org

The following table summarizes the characterization data for a representative Cu(II) complex of a phenylhydrazone derivative.

Technique Observation Inference Citation
Elemental Analysis Experimental C, H, N values align with calculated values.Confirms the proposed formula of the complex. iiste.org
FTIR Spectroscopy Shift of the C=N stretching frequency to a higher value.Coordination of the azomethine nitrogen to the Cu(II) ion. iiste.org
Appearance of a new band around 606 cm⁻¹.Formation of a Cu-N bond. iiste.org
¹H NMR Spectroscopy Singlet peak for the N=CH proton.Confirms the presence of the hydrazone backbone. iiste.org
¹³C NMR Spectroscopy Signal attributed to the azomethine carbon (C=N).Confirms the imine carbon in the structure. iiste.org

Catalytic Applications of Metal-Benzaldehyde Phenylhydrazone Complexes (Non-Biological)

Metal complexes derived from this compound ligands have demonstrated potential as catalysts in non-biological organic reactions. The metal center in these complexes can act as a Lewis acid or participate in redox cycles, facilitating chemical transformations.

One notable application is in oxidation reactions. For instance, certain ruthenium(III) complexes containing phenylhydrazone ligands have shown catalytic activity in the oxidation of alcohols. researchgate.net These complexes, in the presence of a co-oxidant like N-methylmorpholine-N-oxide, can effectively catalyze the conversion of substrates such as benzyl (B1604629) alcohol, cyclohexanol, and cinnamyl alcohol to their corresponding oxidized products. researchgate.net The catalytic activity is attributed to the ability of the Ru(III) center to mediate the oxidation process.

Hydrazone-based metal complexes are also of interest in the broader field of homogeneous catalysis. nih.gov Their utility as precursors for synthesizing other catalytically active species has also been explored. The tunability of the ligand's electronic and steric properties through substitution allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complex.

Advanced Analytical Methodologies for Benzaldehyde Phenylhydrazone Research

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of benzaldehyde (B42025) phenylhydrazone. It provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. uni-saarland.de The electron ionization (EI) mass spectrum of benzaldehyde phenylhydrazone exhibits a distinct fragmentation pattern that offers valuable insights into its molecular structure. nist.gov

The initial ionization process involves the removal of an electron to form the molecular ion, [M•]+. docbrown.info In the case of this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation of this molecular ion leads to the formation of several characteristic fragment ions. The analysis of these fragments helps in confirming the compound's identity and structure.

A proposed fragmentation pathway often involves the cleavage of the N-N bond, the C-N bond, and rearrangements within the molecule. The stability of the resulting carbocations and radical species dictates the relative abundance of the observed peaks in the mass spectrum. uni-saarland.de For instance, the fragmentation of similar phenylhydrazone derivatives often shows characteristic peaks corresponding to the phenyl, benzyl (B1604629), and tropylium (B1234903) ions.

Key Fragmentation Data from Mass Spectrometry:

IonProposed Structurem/z (Mass-to-Charge Ratio)
Molecular Ion[C₁₃H₁₂N₂]⁺196
Fragment Ion[C₆H₅N]⁺91
Fragment Ion[C₆H₅]⁺77
Fragment Ion[C₇H₇]⁺91

This table presents a simplified representation of potential key fragments. The actual mass spectrum can be more complex.

The NIST WebBook provides access to the electron ionization mass spectrum of benzaldehyde, phenylhydrazone, which serves as a reference for its fragmentation pattern. nist.gov The study of substituted benzaldehyde phenylhydrazones, such as 4-bromobenzaldehyde (B125591) phenylhydrazone and 4-nitrobenzaldehyde (B150856) benzyl(phenyl)hydrazone, further illustrates how different functional groups influence the fragmentation pathways, leading to unique mass spectra for each derivative. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the purity assessment of this compound. Commercial suppliers often specify the purity of their products as determined by HPLC. tcichemicals.comfishersci.com For instance, a purity of >98.0% (HPLC) is a common specification. tcichemicals.com The method typically involves a reversed-phase column where the separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector is commonly used for detection, as the aromatic rings in this compound absorb UV light. google.com

The development of derivatization HPLC-DAD methods has been explored for the determination of phenylhydrazine (B124118) and its derivatives. google.com This involves reacting them with benzaldehyde reagents to form products with strong absorption in the UV-visible region, enhancing detection sensitivity and specificity. google.com The purity of synthesized hydrazones can be verified by injecting them into an HPLC-UV system. embrapa.br

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. nist.gov In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. researchgate.net

GC-MS analysis has been used to study the reaction products of benzaldehyde and related compounds. researchgate.net The NIST WebBook also references GC-MS analysis for benzaldehyde, the precursor to this compound. nist.gov The mass spectra obtained from GC-MS can be compared with spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification. nist.gov

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal properties of this compound. These methods provide information on its thermal stability, melting point, and decomposition behavior. worldoftest.com

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This analysis helps to determine the temperature at which this compound starts to decompose. The resulting TGA curve plots the percentage of weight loss against temperature. For many organic compounds, the onset of weight loss indicates the beginning of thermal decomposition. figshare.com The atmosphere, such as nitrogen or air, can be controlled to study the decomposition in an inert or oxidative environment, respectively. kohan.com.tw

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. worldoftest.com It is used to determine the melting point of this compound, which is a key physical property. Fisher Scientific lists a melting point of 156°C for this compound. fishersci.com The DSC thermogram shows a sharp endothermic peak at the melting point. figshare.com In addition to the melting point, DSC can also reveal other phase transitions, such as crystallization or glass transitions, although these are less common for a crystalline solid like this compound. tainstruments.com

Simultaneous TGA/DSC analysis can provide a comprehensive thermal profile, correlating mass changes with energetic transitions. kohan.com.tw For example, a weight loss observed in the TGA curve that corresponds to an endothermic or exothermic event in the DSC curve can confirm a decomposition process. tainstruments.com

Summary of Thermal Properties:

Analytical TechniqueProperty MeasuredTypical Information Obtained for this compound
TGA Mass change vs. TemperatureOnset temperature of thermal decomposition, residual mass
DSC Heat flow vs. TemperatureMelting point (e.g., 156°C), enthalpy of fusion

The combination of these advanced analytical methodologies provides a robust framework for the in-depth characterization of this compound, ensuring its identity, purity, and thermal behavior are well-understood for research and application purposes.

Q & A

Q. What are the common synthetic routes for benzaldehyde phenylhydrazone, and how can reaction conditions be optimized for higher yields?

this compound (BPH) is typically synthesized by refluxing benzaldehyde with phenylhydrazine in methanol under mildly acidic conditions (pH 5–6). Key steps include controlling stoichiometry, maintaining reflux temperature (~60–80°C), and recrystallizing the product from methanol to achieve >70% yield. Optimizing pH and reaction time minimizes side products like Schiff base intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • NMR : The imine proton (N–H) appears as a singlet at δ ~7.5–8.0 ppm, while aromatic protons show multiplet patterns between δ 7.0–7.4 ppm.
  • IR : A strong C=N stretch at ~1600–1650 cm⁻¹ confirms the hydrazone bond.
  • HPLC : Retention time comparison with standards and purity analysis (>98% by area%) ensure structural integrity .

Advanced Research Questions

Q. How does the electrochemical reduction mechanism of this compound differ from its benzoylhydrazone analogs in aprotic media?

BPH undergoes a one-electron reduction to form a radical anion, which is stabilized by resonance. Unlike benzaldehyde benzoylhydrazone (BBH), BPH’s N–H proton is less acidic (pKa ~18–20), leading to slower deprotonation and reduced susceptibility to electrogenerated base-induced cleavage. Cyclic voltammetry in DMF reveals irreversible reduction waves at −2.10 V vs. SCE, with benzaldehyde and aniline as major cleavage products .

Q. What computational approaches (e.g., DFT functionals) are most accurate in predicting the nonlinear optical properties of donor-acceptor substituted BPH derivatives?

The BH&HLYP and CAM-B3LYP functionals with the 6-311+G(2d,p) basis set provide reliable estimates of static first hyperpolarizability (β₀) for BPH derivatives. These methods account for charge-transfer interactions in zwitterionic tautomers, where electron-donating groups (e.g., –NH₂) enhance β₀ by ~30% compared to electron-withdrawing substituents .

Q. How do tautomeric equilibria and substituent effects influence the reactivity and stability of BPH in organic synthesis?

BPH exists in equilibrium between enamine and imine tautomers. Electron-withdrawing substituents (e.g., –NO₂) stabilize the imine form, favoring nucleophilic attack at the C=N bond. Computational studies (DFT) show that tautomer stability correlates with reaction pathways in Mannich reactions, where the enamine form participates in cyclization to benzoxazole derivatives .

Q. In cases where contradictory data arise regarding the cleavage efficiency of BPH derivatives, what methodological strategies can resolve such discrepancies?

  • Competitive proton-donor experiments : Adding weak acids (e.g., phenol) during electrolysis increases benzaldehyde yield, confirming proton availability limits cleavage efficiency.
  • Kinetic isotope effects : Deuterating the N–H proton slows cleavage rates, highlighting acidity’s role.
  • HPLC-MS analysis : Quantifies intermediates like benzonitrile, distinguishing between competing pathways .

Methodological Notes

  • Safety : BPH is classified as acutely toxic (Category 4) and a mild eye irritant. Use fume hoods and avoid ingestion/inhalation .
  • Handling : Store in amber vials at 2–8°C to prevent photodegradation. Recrystallize before use to eliminate oxidized byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.